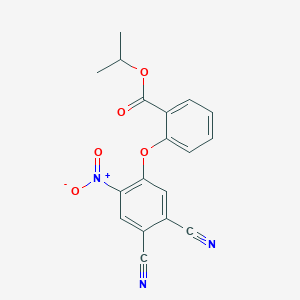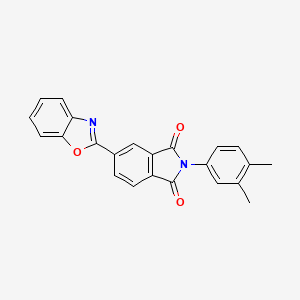
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine, also known as BFBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFBM is a piperazine derivative and belongs to the class of phenylpiperazines. It is a white crystalline powder that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is not fully understood. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is its ease of synthesis. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine can be easily synthesized in large quantities with a purity of over 98%. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to have low toxicity in animal models.
One of the limitations of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is its limited solubility in water. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). This limits its application in certain experiments that require water-soluble compounds.
Future Directions
There are several future directions for the research on 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine. One of the future directions is the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential therapeutic agent for the treatment of depression and anxiety disorders. Another future direction is the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential chemotherapeutic agent for the treatment of various types of cancer. The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine needs to be further elucidated to understand its potential applications in various fields.
Conclusion
In conclusion, 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine can be easily synthesized in large quantities with a purity of over 98%. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been studied for its potential applications in the field of neuroscience and oncology. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models and has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has several advantages and limitations for lab experiments. There are several future directions for the research on 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine, including the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential therapeutic agent for the treatment of depression and anxiety disorders and the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential chemotherapeutic agent for the treatment of various types of cancer.
Synthesis Methods
The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine involves the reaction of 3-bromo-4-fluorobenzyl chloride with 2-methylphenylpiperazine in the presence of a base. The reaction yields 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a white crystalline powder with a purity of over 98%. The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is a straightforward process and can be easily scaled up for large-scale production.
Scientific Research Applications
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been the subject of extensive research due to its potential applications in various fields. One of the major applications of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is in the field of neuroscience. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been studied as a potential therapeutic agent for the treatment of depression and anxiety disorders.
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been studied for its potential applications in the field of oncology. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN2/c1-14-4-2-3-5-18(14)22-10-8-21(9-11-22)13-15-6-7-17(20)16(19)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDLTIAGNFPDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258404 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6059708.png)


![N-{1-[1-(2-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6059728.png)
![7-(4-isopropylbenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6059732.png)
![6-hydroxy-5-(4-methoxybenzyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6059742.png)
![ethyl 4-(cyclopropylmethyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6059745.png)
![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methoxyphenol](/img/structure/B6059746.png)
![N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide](/img/structure/B6059758.png)
![1-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6059769.png)
![5-(3-chloro-4,5-dimethoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6059782.png)
![1-[2-methoxy-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6059794.png)